Fmoc-Trp-OPfp

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGTAYCHANVFY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21F5N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451533 | |

| Record name | Fmoc-Trp-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86069-87-6 | |

| Record name | Fmoc-Trp-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Trp-OPfp and its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). It details its chemical properties, its role and advantages in the synthesis of peptides, particularly those containing the sensitive tryptophan residue, and provides experimental protocols for its preparation and use. Furthermore, this guide illustrates a key biological pathway involving a tryptophan-containing peptide, providing context for the application of this essential building block in drug discovery and development.

Introduction to this compound

This compound is a derivative of the amino acid L-tryptophan, where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a pentafluorophenyl (Pfp) ester.[1] This dual modification makes it a highly effective building block in Fmoc-based solid-phase peptide synthesis, a cornerstone of modern peptide and protein chemistry.[2] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[3]

The indole side chain of tryptophan is susceptible to oxidation and other side reactions under the acidic conditions often used in peptide synthesis, particularly during the final cleavage from the resin.[4] The use of an activated ester like this compound allows for rapid and efficient coupling, minimizing the exposure of the tryptophan residue to potentially harmful conditions. For particularly sensitive sequences, an additional protecting group, such as the tert-butyloxycarbonyl (Boc) group, can be attached to the indole nitrogen, forming Fmoc-Trp(Boc)-OPfp, to further mitigate side reactions.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-tryptophan pentafluorophenyl ester |

| Synonyms | Fmoc-L-tryptophan pentafluorophenyl ester, this compound |

| CAS Number | 86069-87-6[5] |

| Molecular Formula | C₃₂H₂₁F₅N₂O₄[5] |

| Molecular Weight | 592.51 g/mol [5] |

| Appearance | White to off-white powder |

| Melting Point | 184-185 °C[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

| Storage Temperature | 2-8°C[1] |

Role and Advantages in Peptide Synthesis

The primary role of this compound is to serve as an activated amino acid for the incorporation of tryptophan into a growing peptide chain during SPPS. The pentafluorophenyl ester is a highly reactive "active ester" due to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This high reactivity offers several key advantages:

-

Rapid Coupling: PFP esters facilitate fast amide bond formation, which can reduce the overall synthesis time.[6]

-

High Efficiency: The high reactivity leads to more complete coupling reactions, resulting in higher yields and purity of the target peptide.

-

Reduced Side Reactions: Faster coupling times minimize the exposure of the growing peptide chain to the reaction conditions, thereby reducing the potential for side reactions, such as the modification of the tryptophan indole ring.

-

Minimized Racemization: The use of pre-activated PFP esters can help to minimize racemization, which is a critical consideration for maintaining the stereochemical integrity of the peptide.

-

Stability: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that can be prepared in advance and stored, offering convenience in the synthesis workflow.[7]

Comparison with Other Coupling Reagents

| Parameter | This compound | HBTU (with Fmoc-Trp-OH) |

| Reagent Type | Pre-activated Amino Acid Ester | In-situ Activating Reagent |

| Typical Reaction Time | 30 - 60 minutes (can be extended to 2-4 hours for difficult couplings)[7] | ~2 hours[4][8] |

| Coupling Efficiency | High | High |

| Purity of Crude Peptide | High | Generally High, but can be sequence-dependent |

| Risk of Side Reactions | Lower risk of side reactions due to pre-activation | Potential for guanidinylation of the free N-terminus if not pre-activated |

| Convenience | Ready to use | Requires pre-activation or in-situ activation |

Experimental Protocols

Synthesis of Fmoc-L-tryptophan pentafluorophenyl ester (this compound)

This protocol describes the synthesis of this compound from Fmoc-L-tryptophan.

Materials:

-

Fmoc-L-tryptophan

-

Pentafluorophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc)

-

Dicyclohexylurea (DCU)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve Fmoc-L-tryptophan (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.1 equivalents) to the cold solution.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for an additional 3-5 hours. The formation of a white precipitate (DCU) will be observed.

-

Filter off the DCU precipitate and wash it with a small amount of EtOAc.

-

Combine the filtrate and washings and wash sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield pure this compound as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the incorporation of a tryptophan residue into a peptide chain on a solid support using this compound.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling cycle, perform a final Fmoc deprotection (step 2).

-

Wash the peptide-resin with DMF and DCM and dry it under vacuum.

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Bioactive Peptides: The GnRH Signaling Pathway

Tryptophan-containing peptides play crucial roles in various biological processes. A prominent example is the Gonadotropin-Releasing Hormone (GnRH), a decapeptide that contains a tryptophan residue at position 3.[9] Synthetic analogs of GnRH, such as Triptorelin, which incorporates a D-Tryptophan residue to enhance its stability and potency, are used therapeutically to regulate the reproductive system.[8] These peptides exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells.[9][10]

The binding of GnRH or its analogs to the GnRHR initiates a complex intracellular signaling cascade, primarily through the Gαq/11 G-protein.[5][9][11] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5] These signaling events ultimately lead to the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[12]

The following diagram, generated using the DOT language, illustrates the core components of the GnRH receptor signaling pathway.

Caption: GnRH Receptor Signaling Pathway.

Conclusion

This compound is a highly valuable reagent for the synthesis of tryptophan-containing peptides. Its high reactivity, stability, and the mild conditions required for its use make it an excellent choice for efficient and high-fidelity peptide synthesis. The ability to reliably incorporate the sensitive tryptophan residue is critical for the development of a wide range of bioactive peptides and therapeutic agents, such as GnRH analogs, that play vital roles in human health. A thorough understanding of its properties and application, as outlined in this guide, is essential for researchers and professionals in the field of drug development and peptide chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Trp-OPfp: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan pentafluorophenyl ester (Fmoc-Trp-OPfp). This reagent is a critical building block in solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of tryptophan residues into peptide chains. This document outlines its key physicochemical characteristics, provides detailed experimental protocols for its use, and includes visualizations to aid in understanding its structure and workflow.

Core Chemical Properties

This compound is a white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₃₂H₂₁F₅N₂O₄ |

| Molecular Weight | 592.51 g/mol |

| CAS Number | 86069-87-6 |

| Melting Point | 184-185 °C[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF), DMSO, Acetone.[1] |

| Storage Temperature | 2-8 °C |

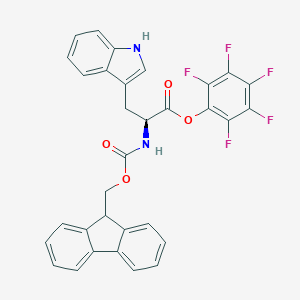

Chemical Structure

This compound is an amino acid derivative composed of three key moieties: the L-tryptophan core, the fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the α-amino group, and the pentafluorophenyl (Pfp) ester activating group at the carboxyl terminus. The Fmoc group is a base-labile protecting group, essential for preventing unintended reactions at the amino terminus during peptide chain elongation. The pentafluorophenyl ester is a highly effective activating group that facilitates efficient amide bond formation with the free amino group of the growing peptide chain on the solid support.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its application.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide containing a tryptophan residue using this compound.

Materials:

-

Appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% v/v in DMF)

-

This compound

-

Coupling additives (optional, e.g., 1-Hydroxybenzotriazole (HOBt))

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

-

If using, add an equivalent of HOBt to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times and dry under vacuum.

-

Caption: A typical workflow for solid-phase peptide synthesis.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide obtained after cleavage is typically purified using reversed-phase HPLC (RP-HPLC).

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phase:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMF) and dilute with Mobile Phase A.

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

-

Monitor the elution at 220 nm and 280 nm (the latter is useful for tryptophan-containing peptides).

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization by Mass Spectrometry (MS)

The molecular weight of the purified peptide should be confirmed by mass spectrometry.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide.

This guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications, optimization of the described protocols may be necessary. Always refer to safety data sheets and follow appropriate laboratory safety procedures when handling chemical reagents.

References

An In-depth Technical Guide to the Synthesis of Fmoc-L-tryptophan Pentafluorophenyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp-OPfp), a critical building block in solid-phase peptide synthesis (SPPS). Due to the reactivity of the indole side chain of tryptophan, the synthesis is most successfully performed using an N-in-tert-butyloxycarbonyl (Boc) protected tryptophan derivative. This guide will focus on the synthesis of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-OPfp), which serves as a stable and efficient acylating agent in peptide synthesis. The use of the Boc protecting group on the indole nitrogen minimizes side reactions during peptide chain elongation and cleavage.[1][2]

Core Synthesis Strategy

The synthesis of Fmoc-Trp(Boc)-OPfp involves a two-step process. First, the indole nitrogen of L-tryptophan is protected with a Boc group, followed by the protection of the α-amino group with the Fmoc group to yield Fmoc-Trp(Boc)-OH.[3] This intermediate is then esterified with pentafluorophenol to produce the final product, Fmoc-Trp(Boc)-OPfp. The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient peptide bond formation.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Fmoc-Trp(Boc)-OPfp from its precursor, Fmoc-Trp(Boc)-OH.

| Parameter | Value | Reference |

| Starting Material | Fmoc-Trp(Boc)-OH | [3] |

| Reagents | Pentafluorophenyl trifluoroacetate, Pyridine | [4] |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | [4] |

| Molar Ratio (Fmoc-Trp(Boc)-OH : Pentafluorophenyl trifluoroacetate : Pyridine) | 1 : 1.1 : 1-1.2 | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 2-4 hours | [4] |

| Purity (HPLC) | ≥97% | [5] |

Experimental Protocols

Synthesis of Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH)

The synthesis of the precursor, Fmoc-Trp(Boc)-OH, typically starts with the selective protection of the tryptophan indole nitrogen with a Boc group, followed by the introduction of the Fmoc group to the α-amino group using Fmoc-Cl or Fmoc-OSu under basic conditions.[3]

Synthesis of Nα-Fmoc-N-in-Boc-L-tryptophan Pentafluorophenyl Ester (Fmoc-Trp(Boc)-OPfp)

This protocol details the esterification of Fmoc-Trp(Boc)-OH to its pentafluorophenyl ester.

Materials:

-

Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH)

-

Pentafluorophenyl trifluoroacetate

-

Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve Fmoc-Trp(Boc)-OH (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine (1-1.2 equivalents) to the solution and stir.

-

Slowly add pentafluorophenyl trifluoroacetate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-Trp(Boc)-OPfp ester.[4]

Mandatory Visualizations

Logical Workflow for the Synthesis of Fmoc-Trp(Boc)-OPfp

References

Technical Guide: Physicochemical Properties of Nα-Fmoc-L-tryptophan pentafluorophenyl ester (CAS 86069-87-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available physicochemical data for Nα-Fmoc-L-tryptophan pentafluorophenyl ester, a key reagent in peptide synthesis.

Chemical Identity

The compound associated with CAS number 86069-87-6 is Nα-Fmoc-L-tryptophan pentafluorophenyl ester.[1][2][3] It is commonly abbreviated as this compound.[2][3][4] This compound is a derivative of the amino acid L-tryptophan, protected with a fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino group and activated as a pentafluorophenyl (Pfp) ester at the carboxyl group. This specific combination of protecting and activating groups makes it highly suitable for use in Fmoc solid-phase peptide synthesis (SPPS).[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₁F₅N₂O₄ | [2][3] |

| Molecular Weight | 592.51 g/mol | [2] |

| Appearance | White Powder | [2] |

| Melting Point | 184-185 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Purity | ≥98.0% |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard analytical chemistry and organic chemistry laboratory procedures are employed.

General Protocol for Melting Point Determination: A calibrated melting point apparatus is used. A small, dry sample of the crystalline powder is packed into a capillary tube and placed in the apparatus. The temperature is ramped up slowly, and the range from which the substance first begins to melt until it is completely liquid is recorded.

General Protocol for Solubility Assessment: A qualitative assessment of solubility is performed by adding a small amount of the solute (this compound) to a test tube containing the solvent of interest (e.g., Dichloromethane, DMSO). The mixture is agitated, and the substance is observed for dissolution. This process can be quantified by determining the concentration of a saturated solution using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The workflow for such a determination is visualized below.

Biological Activity and Applications

The primary application of this compound is as a building block in peptide synthesis .[2] The Fmoc group provides temporary protection of the amino group, which can be removed under mild basic conditions. The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient peptide bond formation with the free amino group of another amino acid or a growing peptide chain.

This compound itself is not typically investigated for direct biological activity. Instead, it is a critical component for the synthesis of peptides, which may have a wide range of biological functions and therapeutic applications. The process of incorporating this amino acid derivative into a peptide chain is a key step in solid-phase peptide synthesis.

The logical flow of its primary application is shown below.

References

An In-depth Technical Guide to the Mechanism and Application of Fmoc-Trp(Boc)-OPfp in Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-OPfp), a critical building block in Solid-Phase Peptide Synthesis (SPPS). We will explore its mechanism of action, advantages, potential side reactions, and detailed experimental protocols for its successful incorporation into peptide sequences.

Introduction to Fmoc-SPPS and the Role of Activated Esters

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids. The most prevalent strategy today is the Fmoc/tBu approach, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-Butyl, tBu) for permanent side-chain protection.[1][2] This orthogonal scheme allows for selective deprotection under mild conditions, preserving the integrity of complex and modified peptides.[2][3]

The formation of the amide (peptide) bond is a thermodynamically unfavorable condensation reaction. Therefore, the carboxyl group of the incoming amino acid must be activated to facilitate nucleophilic attack by the N-terminal amine of the resin-bound peptide. While various in situ coupling reagents like HBTU and HATU are common, a highly effective alternative is the use of pre-activated amino acid derivatives, such as pentafluorophenyl (Pfp) esters.[4][5]

Fmoc-Trp(Boc)-OPfp is a tryptophan derivative where:

-

The Fmoc group provides temporary, base-labile protection of the α-amino group.

-

The Boc group provides acid-labile protection of the indole nitrogen on the tryptophan side chain, which is crucial for preventing side reactions.[6]

-

The Pentafluorophenyl (OPfp) ester serves as a highly efficient activating group for the carboxyl function.

Physicochemical Properties and Data

Understanding the properties of the reagent is fundamental to its application.

| Property | Value |

| Chemical Name | tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate |

| Molecular Formula | C₃₇H₂₉F₅N₂O₆ |

| Molecular Weight | 692.6 g/mol |

| CAS Number | 181311-44-4 |

| Appearance | White to off-white crystalline powder |

Mechanism of Action in SPPS

The use of Fmoc-Trp(Boc)-OPfp streamlines the coupling step within the standard Fmoc-SPPS cycle. The workflow illustrates the key stages of adding a tryptophan residue to a growing peptide chain on a solid support.

The core of the process is the coupling reaction. The Pfp ester is highly electrophilic due to the strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring.[4] This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin. The reaction proceeds rapidly and efficiently, typically without the need for additional additives, forming a stable tetrahedral intermediate that then collapses to form the desired peptide bond, releasing the stable, non-reactive pentafluorophenol byproduct.

Advantages of Using Fmoc-Trp(Boc)-OPfp

The use of Pfp-activated esters, particularly for a sensitive residue like tryptophan, offers several distinct advantages:

-

High Reactivity & Speed: Pfp esters are among the most reactive active esters used in SPPS. Couplings are often complete in under an hour, which is significantly faster than older active esters (e.g., p-nitrophenyl esters) and competitive with carbodiimide and uronium-based methods.[5][7]

-

Low Risk of Racemization: A primary concern during amino acid activation is racemization, which occurs through the formation of a 5(4H)-oxazolone intermediate.[8] The high reactivity of Pfp esters ensures that the rate of aminolysis (the desired coupling reaction) is much faster than the rate of oxazolone formation, thus preserving the stereochemical integrity of the tryptophan residue.[8][9]

-

Clean Byproducts: The leaving group, pentafluorophenol, is weakly acidic, water-insoluble, and generally unreactive towards the growing peptide chain. It is easily removed by standard washing steps.[5]

-

Avoidance of In Situ Reagents: As a pre-activated building block, it eliminates the need for separate, potentially problematic coupling reagents and their byproducts (e.g., dicyclohexylurea from DCC), simplifying the reaction and purification.[4]

-

Indole Protection: The Boc group on the indole nitrogen is critical. During SPPS, especially during final cleavage with strong acids like Trifluoroacetic Acid (TFA), carbocations are generated from the cleavage of other side-chain protecting groups (like Boc or tBu) or from certain resin linkers.[2][6] The electron-rich indole ring of an unprotected tryptophan is highly susceptible to alkylation by these carbocations. The Boc group deactivates the indole ring, preventing these deleterious side reactions and ensuring higher purity of the final peptide.[6]

Potential Side Reactions

While Fmoc-Trp(Boc)-OPfp is designed to minimize side reactions, awareness of potential issues is crucial for troubleshooting.

-

Tryptophan Alkylation (if unprotected): This is the most significant side reaction for tryptophan. Without the Boc protecting group, the indole ring can be modified by electrophiles, leading to difficult-to-remove impurities. This underscores the importance of using Fmoc-Trp(Boc)-OH or its activated esters in Fmoc-SPPS.

-

Incomplete Coupling: Although highly reactive, coupling to sterically hindered N-termini or within aggregating sequences can sometimes be incomplete. This can be mitigated by using a slight excess of the reagent, increasing coupling time, or performing a double coupling.

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common when Proline or Glycine are in the first or second position. Using Fmoc-Trp(Boc)-OPfp to couple the third amino acid can help mitigate this.

Quantitative Performance Data

Direct head-to-head quantitative comparisons for a single amino acid derivative are sparse in the literature. However, the performance of Pfp esters as a class can be compared to standard in situ coupling reagents.

| Reagent / Method | Relative Speed | Racemization Potential | Key Byproducts |

| Pfp Esters (e.g., Fmoc-Trp(Boc)-OPfp) | Very High | Very Low | Pentafluorophenol (non-reactive) |

| HBTU/HOBt | High | Low | Tetramethylurea, HOBt |

| HATU/HOAt | Very High | Very Low[5] | Tetramethylurea, HOAt |

| DIC/HOBt | Moderate | Low | Diisopropylurea (soluble) |

This table synthesizes data from multiple sources demonstrating general trends in coupling reagent performance. Pfp esters are noted for their high reaction speed and low racemization risk, comparable to the most effective uronium salts like HATU.[5]

Experimental Protocol: Manual Coupling of Fmoc-Trp(Boc)-OPfp

This protocol details a single coupling cycle for adding Fmoc-Trp(Boc)-OPfp to a peptide-resin after the previous residue's Fmoc group has been removed.

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., Rink Amide resin, pre-loaded).

-

Fmoc-Trp(Boc)-OPfp.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

20% (v/v) Piperidine in DMF.

-

Dichloromethane (DCM).

-

Kaiser Test Kit (for monitoring).

Procedure (Assuming 0.1 mmol scale):

-

Resin Preparation: If starting a new cycle, ensure the N-terminus of the resin-bound peptide is deprotected.

-

Treat the resin (approx. 150-200 mg, depending on loading) with 20% piperidine in DMF (2 mL) for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF (2 mL) for 10-15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.

-

Perform a Kaiser test on a few beads; a positive result (dark blue beads) confirms the presence of a free primary amine.

-

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OPfp (1.5 equivalents, ~104 mg for 0.1 mmol scale) in DMF (1.5 mL).

-

Add the dissolved Fmoc-Trp(Boc)-OPfp solution to the washed, deprotected peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 45-60 minutes. Pfp ester couplings are rapid, and this is typically sufficient time.

-

-

Monitoring the Coupling:

-

After the coupling time, take a small sample of the resin beads.

-

Wash the sample beads thoroughly with DMF and DCM to remove any unreacted reagents.

-

Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.

-

If the test is positive (blue beads), continue agitating for another 30 minutes or consider a recouple.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (5 x 3 mL) to remove excess Fmoc-Trp(Boc)-OPfp and the pentafluorophenol byproduct.

-

The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Conclusion

Fmoc-Trp(Boc)-OPfp is a highly efficient and reliable reagent for incorporating tryptophan into peptide sequences during Fmoc-SPPS. Its utility stems from a combination of a robust Nα-Fmoc protecting group, a critical N-in-Boc group to prevent side-chain alkylation, and a powerful pentafluorophenyl ester for rapid, low-racemization coupling. By eliminating the need for in situ activation, it simplifies protocols and minimizes byproducts. For researchers and drug developers, understanding the mechanism and proper application of this reagent is key to synthesizing high-purity, complex tryptophan-containing peptides with greater success and efficiency.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chimia.ch [chimia.ch]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc Protecting Group Chemistry for Tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). While robust, the synthesis of peptides containing the amino acid tryptophan (Trp) presents unique challenges due to the nucleophilic nature of its indole side chain. This technical guide provides a comprehensive overview of the chemistry surrounding Fmoc-protected tryptophan, with a focus on mitigating side reactions and optimizing synthesis protocols. The strategic use of a secondary protecting group on the indole nitrogen, most commonly the tert-butyloxycarbonyl (Boc) group, is critical for achieving high purity and yield of tryptophan-containing peptides.

The Importance of Indole Side-Chain Protection

The indole ring of tryptophan is highly susceptible to modification during the acidic conditions of cleavage and deprotection in Fmoc-based SPPS.[1] Without protection, the indole nucleus can be alkylated by carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl groups) or the resin linker.[2] Furthermore, when synthesizing peptides containing arginine residues protected by sulfonyl-based groups (e.g., Pmc, Pbf), the released sulfonyl species can lead to the undesirable sulfonation of the tryptophan indole ring.[3][4]

To circumvent these issues, the use of Nα-Fmoc-N-in-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH) is strongly recommended.[3][4][5] The Boc group on the indole nitrogen effectively shields it from electrophilic attack during synthesis and cleavage.[4] This protection is temporary and is readily removed concurrently with other t-butyl-based side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step.[4] The use of Fmoc-Trp(Boc)-OH has been shown to significantly minimize side reactions, leading to purer crude peptides in higher yields.[3][4]

Core Chemical Processes

The successful incorporation of tryptophan into a peptide sequence using Fmoc chemistry involves a cyclical process of deprotection, coupling, and, finally, cleavage and global deprotection.

Fmoc Deprotection

The temporary Fmoc group is removed from the N-terminus of the growing peptide chain at the beginning of each coupling cycle. This is typically achieved by treatment with a secondary amine base, most commonly piperidine in N,N-dimethylformamide (DMF).[6][7] The mechanism involves an initial deprotonation of the acidic proton on the fluorenyl ring system, followed by a β-elimination to release the free amine and a dibenzofulvene (DBF) adduct.[7]

Peptide Coupling

Following Fmoc removal, the next Fmoc-protected amino acid, in this case, Fmoc-Trp(Boc)-OH, is activated and coupled to the newly liberated N-terminal amine of the peptide chain. Common activation reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure or 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents like HBTU, HATU, or HCTU.[8]

Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups, including the Boc group on the tryptophan indole, are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[9]

Potential Side Reactions Involving Tryptophan

Even with indole protection, several side reactions can occur, particularly during the final cleavage step. The highly reactive cationic species generated during this process can still modify the tryptophan residue.[9]

To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic reagents that trap the reactive cationic species before they can modify the peptide.[9]

Data Presentation: Reagents and Protocols

Fmoc-Trp(Boc)-OH in SPPS Workflow

Common Cleavage Cocktails for Tryptophan-Containing Peptides

The choice of cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes common cocktails and their components. The percentages are typically volume/volume unless otherwise stated.

| Reagent Cocktail | Trifluoroacetic Acid (TFA) | Water (H₂O) | Triisopropylsilane (TIS) | 1,2-Ethanedithiol (EDT) | Thioanisole | Phenol | Recommended Use |

| TFA/TIS/H₂O | 95% | 2.5% | 2.5% | - | - | - | General purpose, good for peptides with Arg(Pbf) and Trp(Boc).[9] |

| Reagent K | 82.5% | 5% | - | 2.5% | 5% | 5% (w/v) | For peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[10][11] |

| Reagent R | 90% | - | - | 3% | 5% | 2% (Anisole) | Suited for peptides with Arg residues protected by sulfonyl groups.[12] |

Experimental Protocols

1. Fmoc Deprotection

-

Reagent: 20% piperidine in DMF (v/v).

-

Procedure:

-

Swell the peptide-resin in DMF.

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 1-3 minutes.[13]

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 10-20 minutes.[6][13]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the DBF adduct.[13]

-

2. Coupling of Fmoc-Trp(Boc)-OH

-

Reagents:

-

Fmoc-Trp(Boc)-OH (3-5 equivalents)

-

HBTU (2.9 equivalents) and HOBt (3 equivalents) or HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

DMF as solvent

-

-

Procedure:

-

Dissolve Fmoc-Trp(Boc)-OH, HBTU/HOBt (or HATU), in DMF.

-

Add DIEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF.

-

Perform a ninhydrin test to confirm complete coupling.[6]

-

3. Cleavage and Deprotection (using TFA/TIS/H₂O)

-

Reagent: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v).

-

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[11]

-

Agitate the mixture at room temperature for 2-4 hours.[14]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the peptide precipitate.

-

Wash the precipitate with cold ether and dry under vacuum.

-

Analytical Methods for Detection of Side Reactions

The purity of the crude peptide and the presence of any side products should be assessed using a combination of analytical techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary tool for assessing peptide purity. Side products resulting from alkylation or oxidation will typically have different retention times than the desired peptide.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and identifying the mass of any impurities, which can help to deduce the nature of the side reaction (e.g., a +16 Da mass shift may indicate oxidation).

For quantitative analysis of tryptophan content after peptide hydrolysis, care must be taken as tryptophan is susceptible to degradation under standard acid hydrolysis conditions (6N HCl).[15] Specialized hydrolysis conditions, such as using 6N HCl in the presence of phenol or other antioxidants like ascorbic acid, are necessary to improve the recovery of tryptophan for accurate amino acid analysis.[16][17][18]

Conclusion

The successful synthesis of tryptophan-containing peptides using Fmoc chemistry is highly achievable with a proper understanding of the potential side reactions and the implementation of appropriate protective strategies. The use of Fmoc-Trp(Boc)-OH is paramount to prevent modification of the indole side chain during synthesis. Furthermore, the careful selection of cleavage cocktails containing suitable scavengers is critical to minimize side reactions during the final deprotection step. By following the detailed protocols and analytical checks outlined in this guide, researchers can significantly improve the yield and purity of their target tryptophan-containing peptides.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. mdpi.com [mdpi.com]

- 8. kneopen.com [kneopen.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. langene.com [langene.com]

- 12. peptide.com [peptide.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. letstalkacademy.com [letstalkacademy.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Recovery of tryptophan in peptides and proteins by high-temperature and short-term acid hydrolysis in the presence of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

Solubility and Stability of Fmoc-Trp-OPfp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan pentafluorophenyl ester (Fmoc-Trp-OPfp). A thorough understanding of these properties is critical for the successful application of this reagent in peptide synthesis and other bioconjugation applications, ensuring optimal reaction conditions, high purity of final products, and reliable experimental outcomes.

Physicochemical Properties of this compound

This compound is a key building block in solid-phase peptide synthesis (SPPS). Its structure combines the bulky, hydrophobic Fmoc protecting group, the reactive pentafluorophenyl (PFP) ester, and the indole-containing side chain of tryptophan, all of which influence its solubility and stability.

| Property | Value |

| Chemical Formula | C₃₂H₂₁F₅N₂O₄ |

| Molecular Weight | 592.51 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 86069-87-6[1] |

| Storage Temperature | 2-8°C[1] |

Solubility of this compound

The solubility of this compound is a crucial parameter for its effective use in solution-phase reactions and for the preparation of stock solutions in automated peptide synthesis.

Qualitative Solubility

This compound, due to its largely hydrophobic nature, is generally soluble in a range of polar aprotic organic solvents.[1][2]

| Solvent | Qualitative Solubility |

| Chloroform (CHCl₃) | Soluble[1][2] |

| Dichloromethane (DCM) | Soluble[1][2] |

| Ethyl Acetate (EtOAc) | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Acetone | Soluble[1][2] |

| N,N-Dimethylformamide (DMF) | Expected to be soluble |

| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble |

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. For applications requiring exact concentrations, it is highly recommended to determine the solubility experimentally in the specific solvent and at the temperature of interest.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the "shake-flask" method, a common technique to determine the equilibrium solubility of a compound, followed by HPLC quantification.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Anhydrous solvent of interest (e.g., DMF, DCM, Acetone)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (solvent compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions by HPLC. A typical method would utilize a C18 reversed-phase column with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility, which can be expressed in mg/mL or mol/L.

-

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling, as degradation can lead to impurities in peptide synthesis. The main degradation pathways include hydrolysis of the pentafluorophenyl ester, degradation of the Fmoc group, and oxidation of the tryptophan side chain.

Hydrolytic Stability

Pentafluorophenyl esters are known to be more resistant to hydrolysis than other active esters like N-hydroxysuccinimide (NHS) esters.[3] However, they are still susceptible to hydrolysis, especially in the presence of water and at higher pH values. The hydrolysis of the PFP ester results in the formation of the corresponding inactive Fmoc-Trp-OH.

Stability of the Fmoc Group

The Fmoc group is generally stable under acidic and neutral conditions but is labile to bases.[4] Premature cleavage of the Fmoc group can occur in the presence of basic impurities in solvents or reagents.

Stability of the Tryptophan Side Chain

The indole side chain of tryptophan is susceptible to oxidation, particularly when exposed to light (photodegradation) or certain oxidizing agents. This can lead to the formation of various oxidation products, such as kynurenine and N-formylkynurenine, which can complicate peptide synthesis and purification.

Thermal Stability

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound in solution under various conditions.

Objective: To evaluate the stability of this compound over time under defined conditions (e.g., different solvents, pH, temperature, light exposure).

Materials:

-

This compound (high purity)

-

Solvents and buffers of interest

-

Temperature-controlled incubator/oven

-

Photostability chamber (optional)

-

HPLC system with a UV detector

-

Vials and appropriate caps

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of this compound in the desired solvents or buffers at a known concentration.

-

-

Incubation:

-

Aliquot the stock solutions into separate vials for each time point and condition to be tested.

-

For hydrolytic stability , use buffers at different pH values.

-

For thermal stability , place vials in incubators at different temperatures.

-

For photostability , expose vials to a controlled light source in a photostability chamber, with control samples wrapped in aluminum foil.

-

Store all samples in the dark at a low temperature (e.g., 2-8°C) as a control.

-

-

Time Points:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

-

HPLC Analysis:

-

Immediately analyze the samples by HPLC.

-

Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation products.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time for each condition.

-

Calculate the degradation rate and half-life under each condition.

-

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and for the analysis of impurities.

Analytical Methods for Purity and Stability Assessment

A combination of analytical techniques is recommended for the comprehensive characterization of this compound and its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and monitoring stability. A reversed-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. Detection is commonly performed using a UV detector at wavelengths corresponding to the absorbance of the Fmoc group (around 265 nm and 301 nm).

-

Mass Spectrometry (MS): Essential for confirming the identity of the parent compound and for identifying any degradation products by their mass-to-charge ratio.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the structure of the starting material and to characterize any major degradation products.[8]

Recommendations for Handling and Storage

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container at 2-8°C, protected from moisture and light.[1]

-

Handling:

-

Allow the container to warm to room temperature before opening to prevent moisture condensation.

-

Use in a dry, inert atmosphere whenever possible.

-

For preparing solutions, use anhydrous solvents.

-

Prepare solutions fresh before use and avoid long-term storage of solutions, especially in protic solvents or at room temperature.

-

By adhering to these guidelines and employing the described experimental protocols, researchers can ensure the quality and reliability of this compound in their synthetic endeavors.

References

- 1. This compound CAS#: 86069-87-6 [amp.chemicalbook.com]

- 2. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. chempep.com [chempep.com]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. This compound(86069-87-6) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to Fmoc-Trp-OPfp: Supplier and Purity Analysis for Researchers

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to achieving reliable and reproducible results in solid-phase peptide synthesis (SPPS). Fmoc-Trp-OPfp (Nα-9-fluorenylmethyloxycarbonyl-L-tryptophan pentafluorophenyl ester) is a critical activated amino acid derivative used for the incorporation of tryptophan residues into peptide chains. This technical guide provides an in-depth overview of commercially available this compound, including supplier and purity information, and details the experimental protocols for its quality assessment.

Supplier and Purity Overview

This compound is available from several reputable chemical suppliers. The purity of this reagent is a critical parameter, as impurities can lead to the formation of deletion sequences or other peptide modifications. The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC). The majority of suppliers guarantee a purity of ≥98.0%.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich | ≥98.0%[1] | 86069-87-6[1] |

| CP Lab Safety | min 98% | 136554-94-4 (D-isomer)[2] |

| Aapptec | Lot-specific (refer to Certificate of Analysis)[3] | 86069-87-6[3] |

| ChemicalBook (lists multiple suppliers) | ≥98.0% | 86069-87-6 |

It is important to note that a Certificate of Analysis (CoA) with lot-specific purity data should be requested from the supplier for critical applications.

The Role of the Pentafluorophenyl (OPfp) Ester in Peptide Synthesis

The pentafluorophenyl ester is a highly effective activating group for the carboxyl end of the Fmoc-amino acid. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester highly susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.[4] This high reactivity offers several advantages in SPPS:

-

Rapid and Efficient Coupling: The activation provided by the OPfp ester facilitates fast and complete amide bond formation.[4]

-

Reduced Racemization: The high reaction rate minimizes the risk of racemization, which is a concern for many amino acids during activation.[4]

-

Stability: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared and stored, offering convenience over in-situ activation methods.[4]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically determined by reverse-phase HPLC (RP-HPLC). The following is a representative protocol synthesized from standard methods for the analysis of Fmoc-amino acids and peptides.[5][6][7]

Objective: To determine the purity of a sample of this compound by assessing the area percentage of the main peak relative to all other peaks in the chromatogram.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample: this compound.

-

Solvent for sample preparation: 1:1 (v/v) acetonitrile and water.

-

Syringe filter (0.45 µm).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.[5]

-

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.[5]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[5]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a typical starting point.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 280 nm (due to the tryptophan indole ring).[7]

-

Injection Volume: 10 µL.[7]

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.

-

General Protocol for this compound Coupling in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the coupling of this compound onto a solid support resin during SPPS.[4][8][9]

Materials:

-

Peptide synthesis resin with a free amino group.

-

This compound.

-

Dimethylformamide (DMF).

-

20% (v/v) piperidine in DMF for Fmoc deprotection.

-

(Optional) 1-Hydroxybenzotriazole (HOBt) as a catalyst.[4]

Procedure:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove residual piperidine.[4]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

-

If using, add HOBt (3-5 equivalents) to the amino acid solution to accelerate the coupling.[4]

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Proceed to the deprotection step for the next amino acid to be coupled.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use and analysis of this compound.

References

- 1. This compound = 98.0 86069-87-6 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-Trp-OPfp: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-(9-Fluorenylmethoxycarbonyl)-L-tryptophan pentafluorophenyl ester (Fmoc-Trp-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). Below, you will find its chemical properties, detailed experimental protocols for its use, and a visual representation of its application in peptide chain elongation.

Physicochemical Properties

This compound is a pre-activated form of the amino acid tryptophan, designed for efficient incorporation into peptide sequences. The pentafluorophenyl (Pfp) ester is a highly reactive activating group, facilitating rapid and efficient peptide bond formation.[1] It is important to distinguish between the standard this compound and its Boc-protected variant, Fmoc-Trp(Boc)-OPfp, which carries a tert-butoxycarbonyl (Boc) protecting group on the indole side chain to prevent potential side reactions.

| Property | This compound | Fmoc-Trp(Boc)-OPfp |

| Molecular Formula | C₃₂H₂₁F₅N₂O₄[2][3] | C₃₇H₂₉F₅N₂O₆[4][5] |

| Molecular Weight | 592.51 g/mol [2][3] | 692.63 g/mol [5][6] |

| CAS Number | 86069-87-6[2] | 18111-44-4[4] |

| Appearance | White to off-white powder | White to light yellow powder |

| Purity | Typically ≥98.0%[2] | Typically ≥95.0% (HPLC)[5] |

Experimental Protocols

The use of Fmoc-amino acid pentafluorophenyl esters is a cornerstone of modern Fmoc-based solid-phase peptide synthesis. The high reactivity of the Pfp ester allows for rapid coupling times and can minimize racemization.[4] The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

1-Hydroxybenzotriazole (HOBt) (optional, as a catalyst)[1]

-

Solid-phase peptide synthesis vessel

Protocol for a Single Coupling Cycle:

-

Fmoc Deprotection:

-

To the Fmoc-protected peptide-resin in the reaction vessel, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 5-10 minutes at room temperature to ensure complete removal of the Fmoc protecting group.[4]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[1]

-

-

Coupling of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound in DMF.[1]

-

(Optional) To enhance the reaction rate, 1-hydroxybenzotriazole (HOBt) can be added to the solution (3-5 equivalents).[1]

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. The coupling time can vary from 1 to 2 hours, and completion can be monitored using a Kaiser test.[7]

-

-

Washing:

-

Once the coupling reaction is complete (indicated by a negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively with DMF (at least 3 times) to remove any unreacted reagents and byproducts.[1]

-

Perform a final wash with DCM (at least 3 times) and dry the resin under vacuum if the synthesis is to be paused.[1]

-

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the key processes involved in the application of this compound in solid-phase peptide synthesis.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS using this compound.

Caption: Mechanism of peptide bond formation using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Fmoc-Trp-OPfp in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development. The use of pre-activated amino acid derivatives, such as pentafluorophenyl (Pfp) esters, offers significant advantages in terms of efficiency, purity, and convenience. Fmoc-L-tryptophan-pentafluorophenyl ester (Fmoc-Trp-OPfp) and its side-chain protected form, Fmoc-L-Trp(Boc)-OPfp, are highly reactive building blocks that facilitate rapid and efficient amide bond formation, particularly in the synthesis of complex tryptophan-containing peptides.

The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester exceptionally reactive, minimizing the risk of racemization, especially for sensitive amino acids like tryptophan.[] These activated esters are stable, crystalline solids that can be prepared in advance, streamlining the synthesis workflow by avoiding the need for in-situ coupling reagents that can introduce side reactions.[] This application note provides a detailed protocol for the use of this compound in SPPS, along with quantitative data on reaction parameters and a discussion of its application in the synthesis of biologically active peptides.

Advantages of Fmoc-Amino Acid-OPfp Esters

-

High Reactivity and Rapid Coupling: Pfp esters are among the most reactive activated esters used in peptide synthesis, leading to faster coupling times and higher efficiency.[2] Kinetic studies have shown that the relative coupling speed of OPfp esters is significantly higher than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters.[2]

-

Reduced Racemization: The high reactivity of OPfp esters allows for shorter coupling times, which minimizes the risk of racemization, a critical factor in maintaining the stereochemical integrity of the final peptide.

-

Stability and Convenience: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be pre-synthesized and stored, simplifying the SPPS workflow and enhancing reproducibility.[]

-

Compatibility with Automated Synthesis: The stability and high reactivity of these esters make them well-suited for use in automated peptide synthesizers.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of Fmoc-amino acid-OPfp esters in solid-phase peptide synthesis. While specific results can vary based on the peptide sequence and synthesis conditions, these values provide a general benchmark for performance.

Table 1: Coupling Reaction Parameters

| Parameter | Value | Reference |

| Equivalents of Fmoc-Trp(Boc)-OPfp | 3-5 equivalents | [4] |

| Equivalents of HOBt (optional catalyst) | 3-5 equivalents | [4] |

| Typical Coupling Time | 1-2 hours | [4] |

| Double Coupling Recommendation | For difficult couplings | [4] |

| Solvent | Dimethylformamide (DMF) | [5] |

Table 2: Peptide Synthesis Outcomes

| Parameter | Typical Value | Reference |

| Per-Step Coupling Efficiency | >99% | [] |

| Crude Peptide Purity (Example: 10-mer) | 70-90% | [6] |

| Overall Yield (Example: 140-mer, 99.5% step yield) | ~50% | [7] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis using Fmoc-Trp(Boc)-OPfp

This protocol outlines the manual synthesis of a peptide containing a tryptophan residue on a rink amide resin for a C-terminally amidated peptide.

1. Resin Swelling:

- Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

- Drain the DMF.

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes.

- Drain the solution.

-

Repeat the piperidine treatment for an additional 7 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

-

3. Coupling of Fmoc-Trp(Boc)-OPfp:

- In a separate vial, dissolve Fmoc-Trp(Boc)-OPfp (3-5 equivalents) in a minimal amount of DMF.

- (Optional) For potentially difficult couplings, dissolve 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in the DMF solution.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture at room temperature for 1-2 hours.[4]

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (3 times) and then with dichloromethane (DCM) (3 times).

5. Monitoring the Coupling Reaction:

- Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

6. Chain Elongation:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

- After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail. For tryptophan-containing peptides, a scavenger-containing cocktail is crucial to prevent modification of the indole side chain. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[8]

- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Automated Solid-Phase Peptide Synthesis

The use of Fmoc-Trp(Boc)-OPfp is readily adaptable to automated peptide synthesizers.

1. Reagent Preparation:

- Dissolve Fmoc-Trp(Boc)-OPfp in DMF at the concentration specified by the synthesizer manufacturer.

- Prepare other reagents (deprotection solution, washing solvents) according to the instrument's protocol.

2. Instrument Programming:

- Program the synthesizer to perform a standard Fmoc-SPPS cycle.

- For the coupling of Fmoc-Trp(Boc)-OPfp, ensure the protocol uses a sufficient excess of the activated ester (3-5 equivalents).

- Set the coupling time to at least 1-2 hours. For known difficult couplings, a double coupling cycle can be programmed.[4]

3. Synthesis Execution:

- Load the resin and reagents into the synthesizer and initiate the synthesis program.

4. Cleavage and Deprotection:

- Upon completion of the synthesis, the peptide-resin is cleaved and deprotected manually as described in Protocol 1, step 7.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a tryptophan-containing peptide using the Fmoc-Trp(Boc)-OPfp protocol.

Caption: Experimental workflow for Fmoc-SPPS of a tryptophan-containing peptide.

Biological Signaling Pathway Example: Tryptophan Metabolism